molecular formula C9H11NO3 B13297092 propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate

propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B13297092
M. Wt: 181.19 g/mol
InChI Key: OLUQDUNHIDALDT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .

Biological Activity

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring with a formyl group and an ester functionality. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N1O3C_{10}H_{11}N_{1}O_{3}, with a molar mass of approximately 195.20 g/mol. The compound features a pyrrole ring , which is known for its aromatic properties due to the delocalization of electrons in the nitrogen-containing ring. This structure allows for various chemical reactivity patterns, enhancing its potential biological activity .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological properties:

  • Anti-inflammatory Activity : Pyrrole derivatives have been shown to modulate pathways related to inflammation, suggesting that this compound may possess similar effects .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, indicating potential utility in treating infections .
  • Anticancer Potential : Studies suggest that pyrrole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various pyrrole derivatives, including this compound, and evaluated their biological activities. The results indicated that certain modifications to the pyrrole structure significantly enhanced their anti-TB activity .
  • Structure–Activity Relationship (SAR) :
    • Research on related compounds has established SARs that highlight how specific substitutions on the pyrrole ring influence biological activity. For instance, attaching bulky substituents to the carboxamide group improved anti-TB activity significantly .
  • Mechanism of Action :
    • The mechanism by which pyrrole derivatives exert their effects often involves interaction with biological macromolecules such as proteins and enzymes. The presence of both formyl and carboxylate groups in this compound may enhance its affinity for these targets .

Comparative Analysis of Pyrrole Derivatives

To better understand the unique aspects of this compound, a comparative analysis with other pyrrole derivatives is presented below:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-formyl-1H-pyrrole-2-carboxylateContains methyl instead of propan-2-ylSimpler structure; less steric hindrance
Ethyl 5-formyl-1H-pyrrole-2-carboxylateEthoxy group instead of propan-2-ylIncreased lipophilicity due to ethoxy group
4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acidBromine substitution at position 4Enhanced reactivity due to bromine's electronegativity
5-HydroxyformylpyrroleHydroxymethyl substitution at position 5Potentially increased solubility and reactivity

This table illustrates how the structural variations among different pyrrole derivatives can impact their biological activities.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6(2)13-9(12)8-4-3-7(5-11)10-8/h3-6,10H,1-2H3

InChI Key

OLUQDUNHIDALDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(N1)C=O

Origin of Product

United States

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